NG-497 Exhibits Stringent Human/Primate ATGL Selectivity Absent in Atglistatin
NG-497 potently inhibits human and rhesus monkey ATGL with an IC50 of 1 μM and a Ki of 0.5 μM. In contrast, Atglistatin, a widely used ATGL inhibitor, inhibits ATGL across multiple species with an IC50 of approximately 0.7 μM, demonstrating broad species reactivity [1]. NG-497 exhibits minimal inhibition (less than 20%) of rat, dog, and marmoset ATGL at 50 μM, and is completely inactive against mouse, goat, and pig ATGL at the same concentration [1]. This species-selective profile is mechanistically explained by NG-497's binding to a hydrophobic cavity near the ATGL active site, where three specific amino acid residues determine inhibitor efficacy and species selectivity [1].
| Evidence Dimension | Species selectivity of ATGL inhibition |
|---|---|
| Target Compound Data | IC50 = 1 μM (human ATGL); <20% inhibition at 50 μM (rat, dog, marmoset); inactive at 50 μM (mouse, goat, pig) |
| Comparator Or Baseline | Atglistatin: IC50 ~0.7 μM against multiple species (broad reactivity) |
| Quantified Difference | NG-497 demonstrates >50-fold selectivity for human/primates over non-primate species, whereas Atglistatin lacks species discrimination |
| Conditions | In vitro enzymatic assay using recombinant ATGL orthologues |
Why This Matters
Procurement of NG-497 ensures human-specific target engagement in mixed-species experimental systems, eliminating confounding cross-reactivity that occurs with Atglistatin.
- [1] Grabner, G. F., Guttenberger, N., Mayer, N., Migglautsch-Sulzer, A. K., Lembacher-Fadum, C., Fawzy, N., ... & Zimmermann, R. (2022). Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes. Journal of the American Chemical Society, 144(14), 6237-6250. View Source
